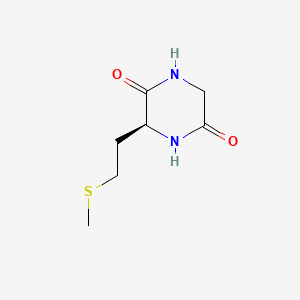
Cyclo-methionylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo-methionylglycine, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2O2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
Cyclo-methionylglycine is characterized by its cyclic structure, which contributes to its stability and resistance to enzymatic degradation. The cyclic nature allows for specific conformational properties that can enhance binding affinity to biological targets compared to linear peptides. This structural advantage is critical in the development of therapeutic agents.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that cyclic dipeptides, including this compound, can inhibit the growth of various bacterial strains. For instance, a study on peptide derivatives demonstrated promising antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, suggesting that this compound could be a candidate for developing new antibiotics .
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have shown that certain cyclic peptides can induce apoptosis in cancer cells. The unique structure of this compound may enhance its ability to penetrate cell membranes and interact with intracellular targets, making it a potential lead compound in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biomolecular targets. These computational approaches help in understanding how this compound can be optimized for better efficacy and specificity in drug design. For example, docking studies have revealed favorable interactions with DNA gyrase, a target for antibacterial drugs .
Synthesis and Modification
The synthesis of this compound can be achieved through solid-phase peptide synthesis or recombinant methods. This flexibility in synthesis allows for the modification of the compound to enhance its biological activity or reduce toxicity. Research has focused on creating analogs of this compound to improve its pharmacological profile while maintaining its core structural features .
Case Studies
Eigenschaften
CAS-Nummer |
61243-37-6 |
|---|---|
Molekularformel |
C7H12N2O2S |
Molekulargewicht |
188.25 g/mol |
IUPAC-Name |
(3S)-3-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2S/c1-12-3-2-5-7(11)8-4-6(10)9-5/h5H,2-4H2,1H3,(H,8,11)(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
BYJGBWBCRKWFFX-YFKPBYRVSA-N |
SMILES |
CSCCC1C(=O)NCC(=O)N1 |
Isomerische SMILES |
CSCC[C@H]1C(=O)NCC(=O)N1 |
Kanonische SMILES |
CSCCC1C(=O)NCC(=O)N1 |
Key on ui other cas no. |
61243-37-6 |
Synonyme |
cyclo-L-methionylglycine cyclo-Met-Gly cyclo-methionylglycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















